Clocortolone Caproate
Overview
Description
Clocortolone caproate is a synthetic corticosteroid ester used primarily for its anti-inflammatory and antipruritic properties. It is a derivative of clocortolone, a medium potency corticosteroid, and is often used in topical formulations to treat various skin conditions such as dermatitis and eczema .
Mechanism of Action
Target of Action
Clocortolone Caproate is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors found in almost all cells, but they are most prevalent in the liver and immune cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
The precise mechanism of the anti-inflammatory activity of topical steroids like this compound is uncertain . Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Biochemical Pathways
Corticosteroids like this compound affect multiple biochemical pathways. The primary pathway involves the inhibition of phospholipase A2, which leads to a decrease in the production of inflammatory mediators like prostaglandins and leukotrienes . This results in reduced inflammation and immune response .
Pharmacokinetics
Like other topical corticosteroids, this compound is absorbed through the skin . Topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and immune response . By inhibiting the production of inflammatory mediators, this compound can alleviate symptoms of inflammatory and pruritic (itching) skin disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of topical corticosteroids can be affected by the integrity of the skin barrier and the use of occlusive dressings .
Biochemical Analysis
Biochemical Properties
Clocortolone Caproate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by inhibiting the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids . This inhibition leads to a decrease in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound induces the production of lipocortins, which further suppresses the inflammatory response .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus and regulates the transcription of target genes . This regulation results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors, which then translocate to the cell nucleus and interact with specific DNA sequences to modulate gene expression . These proteins inhibit the release of arachidonic acid, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although continuous use may lead to skin thinning and other adverse effects . In vitro and in vivo studies have demonstrated that the compound’s efficacy remains consistent with short-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, this compound can cause systemic toxicity, including adrenal suppression and metabolic disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance the therapeutic benefits but increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by hepatic enzymes, including cytochrome P450 isoforms . The compound is converted into inactive metabolites, which are then excreted via the kidneys . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which aids in its distribution throughout the body . The compound’s localization and accumulation are influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . Transporters and binding proteins, such as albumin, play a role in its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus . In the nucleus, this compound modulates gene expression by interacting with specific DNA sequences . Post-translational modifications, such as phosphorylation, can influence its activity and localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clocortolone caproate is synthesized through the esterification of clocortolone with caproic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, this compound is produced by reacting clocortolone with caproic acid in the presence of a suitable catalyst. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Clocortolone caproate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Halogenation reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Clocortolone caproate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of corticosteroids and their derivatives.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in the development of topical treatments for inflammatory skin conditions.
Industry: Employed in the formulation of pharmaceutical creams and ointments
Comparison with Similar Compounds
Similar Compounds
Clocortolone pivalate: Another ester derivative of clocortolone, used for similar therapeutic purposes.
Hydrocortisone butyrate: A medium potency corticosteroid with similar anti-inflammatory properties.
Betamethasone valerate: A potent corticosteroid used in topical formulations
Uniqueness
Clocortolone caproate is unique due to its specific esterification with caproic acid, which enhances its lipophilicity and skin penetration. This property allows for effective topical application and prolonged action compared to other corticosteroid esters .
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRTBFDFNRBQO-ANHDKODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964141 | |
Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-71-8 | |
Record name | (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4891-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clocortolone caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clocortolone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCORTOLONE CAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871M9PSU7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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